molecular formula C7H8BFO3 B6327271 6-Fluoro-2-hydroxy-3-methylphenylboronic acid CAS No. 2121513-74-2

6-Fluoro-2-hydroxy-3-methylphenylboronic acid

Cat. No.: B6327271
CAS No.: 2121513-74-2
M. Wt: 169.95 g/mol
InChI Key: NWMPBVGNPGAQAS-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BFO3 and a molecular weight of 169.95 g/mol. This compound is commonly used in both scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-methylphenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate reagent under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure consistent quality and scalability . These methods often utilize advanced chemical engineering techniques to optimize the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenylboronic acids .

Scientific Research Applications

6-Fluoro-2-hydroxy-3-methylphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester: This compound is a derivative of this compound and is used in similar applications.

    Other Boronic Acids: Compounds like phenylboronic acid and 4-fluorophenylboronic acid share similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(6-fluoro-2-hydroxy-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMPBVGNPGAQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1O)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217808
Record name Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-74-2
Record name Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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